Direct Head‑to‑Head: E‑Isomer Inhibits Jumonji Demethylases with Nanomolar IC₅₀; Z‑Isomer Is Inactive at 10 µM
JIB‑04 (E‑isomer) inhibits JARID1A (KDM5A) with an IC₅₀ of 230 ± 46 nM and JMJD2D (KDM4D) with an IC₅₀ of 290 nM, while JMJD3 (KDM6B) and JMJD2C (KDM4C) are more resistant (IC₅₀ ~855–1100 nM) [1]. In the same formaldehyde‑release assay, the Z‑isomer at 10 µM produces no detectable inhibition of JMJD2E, directly demonstrating that the Z‑configuration abolishes catalytic‑site engagement [2].
| Evidence Dimension | In vitro Jumonji demethylase inhibition (formaldehyde‑release/NADH‑coupled assay) |
|---|---|
| Target Compound Data | (Z)-JIB-04: no inhibition of JMJD2E at 10 µM |
| Comparator Or Baseline | JIB-04 (E‑isomer): JARID1A IC₅₀ = 230 nM; JMJD2D IC₅₀ = 290 nM; JMJD2A IC₅₀ = 445 nM; JMJD2B IC₅₀ = 435 nM; JMJD2C IC₅₀ = 1100 nM; JMJD2E IC₅₀ = 340 nM; JMJD3 IC₅₀ = 855 nM [1] |
| Quantified Difference | >43‑fold difference at minimum (10,000 nM / 230 nM); Z‑isomer effectively inactive |
| Conditions | Recombinant Jumonji domains; formaldehyde‑release assay coupled to NADH fluorescence; E‑ and Z‑isomers tested at 10 µM [2] |
Why This Matters
This confirms that (Z)-JIB-04 is a catalytically inert stereoisomer, making it the only appropriate negative control for JIB-04 in any Jumonji enzymatic assay.
- [1] Wang L, Chang J, Varghese D, et al. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nat Commun. 2013;4:2035; Figure 2c and Supplementary Table S1. View Source
- [2] Wang L, Chang J, Varghese D, et al. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nat Commun. 2013;4:2035; Figure 2a (E‑isomer specific inhibition of JMJD2E; Z‑isomer tested at 10 µM). View Source
